2-(4-Chlorophenyl)-2-oxoethyl 2-(2-chlorophenyl)quinoline-4-carboxylate 2-(4-Chlorophenyl)-2-oxoethyl 2-(2-chlorophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 664976-11-8
VCID: VC0436799
InChI: InChI=1S/C24H15Cl2NO3/c25-16-11-9-15(10-12-16)23(28)14-30-24(29)19-13-22(18-6-1-3-7-20(18)26)27-21-8-4-2-5-17(19)21/h1-13H,14H2
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C24H15Cl2NO3
Molecular Weight: 436.3g/mol

2-(4-Chlorophenyl)-2-oxoethyl 2-(2-chlorophenyl)quinoline-4-carboxylate

CAS No.: 664976-11-8

Main Products

VCID: VC0436799

Molecular Formula: C24H15Cl2NO3

Molecular Weight: 436.3g/mol

2-(4-Chlorophenyl)-2-oxoethyl 2-(2-chlorophenyl)quinoline-4-carboxylate - 664976-11-8

CAS No. 664976-11-8
Product Name 2-(4-Chlorophenyl)-2-oxoethyl 2-(2-chlorophenyl)quinoline-4-carboxylate
Molecular Formula C24H15Cl2NO3
Molecular Weight 436.3g/mol
IUPAC Name [2-(4-chlorophenyl)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C24H15Cl2NO3/c25-16-11-9-15(10-12-16)23(28)14-30-24(29)19-13-22(18-6-1-3-7-20(18)26)27-21-8-4-2-5-17(19)21/h1-13H,14H2
Standard InChIKey UGOPUNBBEBRUDN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
PubChem Compound 1739518
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator